molecular formula C11H14ClNS B11878741 4-Chloro-2-(cyclohexylthio)pyridine CAS No. 1346707-38-7

4-Chloro-2-(cyclohexylthio)pyridine

Cat. No.: B11878741
CAS No.: 1346707-38-7
M. Wt: 227.75 g/mol
InChI Key: ZXDCPCOEPCIMSV-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclohexylthio)pyridine is a heterocyclic compound with the molecular formula C11H14ClNS It is a derivative of pyridine, where the 2-position is substituted with a cyclohexylthio group and the 4-position with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclohexylthio)pyridine typically involves the reaction of 4-chloropyridine with cyclohexylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom by the cyclohexylthio group. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclohexylthio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(cyclohexylthio)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclohexylthio)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclohexylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Additionally, the chlorine atom can participate in hydrogen bonding or other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(methylthio)pyridine: Similar structure but with a methylthio group instead of a cyclohexylthio group.

    4-Chloro-2-(phenylthio)pyridine: Similar structure but with a phenylthio group instead of a cyclohexylthio group.

    2-(Cyclohexylthio)pyridine: Lacks the chlorine atom at the 4-position.

Uniqueness

4-Chloro-2-(cyclohexylthio)pyridine is unique due to the presence of both the chlorine atom and the cyclohexylthio group, which can influence its reactivity and interactions with other molecules. The cyclohexylthio group provides steric bulk and lipophilicity, while the chlorine atom can participate in various chemical reactions .

Properties

CAS No.

1346707-38-7

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

4-chloro-2-cyclohexylsulfanylpyridine

InChI

InChI=1S/C11H14ClNS/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2

InChI Key

ZXDCPCOEPCIMSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=NC=CC(=C2)Cl

Origin of Product

United States

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